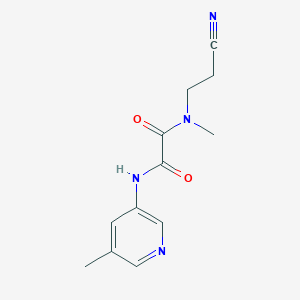![molecular formula C13H20N2O3 B7051747 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide](/img/structure/B7051747.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a chiral center, making it an interesting subject for stereochemical studies and its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and (S)-3-methyl-2-butanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in (S)-3-methyl-2-butanol, followed by its reaction with 6-methoxypyridine to form an intermediate.
Acylation: The intermediate is then subjected to acylation using acetic anhydride or a similar acylating agent to introduce the acetamide group.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the acetamide group to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Pharmacology: Studies on its interaction with biological targets such as enzymes or receptors can provide insights into its potential therapeutic effects.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methoxypyridine moiety can interact with aromatic residues in the binding pocket, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-chloropyridin-2-yl)acetamide
- N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-fluoropyridin-2-yl)acetamide
- **N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-bromopy
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(6-methoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)11(8-16)15-12(17)7-10-5-4-6-13(14-10)18-3/h4-6,9,11,16H,7-8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXOVLSJHUKXCT-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)CC1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)CC1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(methylcarbamoylamino)-N-[2-(3-methylphenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7051664.png)
![N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide](/img/structure/B7051672.png)
![1-[(2-Bromothiophen-3-yl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea](/img/structure/B7051676.png)
![N-[(2S)-1-hydroxypropan-2-yl]-N,3-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide](/img/structure/B7051677.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2-methylpropanamide](/img/structure/B7051691.png)
![2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7051696.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone](/img/structure/B7051715.png)
![3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7051727.png)
![N-[3-(dimethylamino)pyridin-4-yl]-2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7051735.png)
![6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7051739.png)

![1-methyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7051765.png)
![5-cyclopropyl-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7051772.png)
![2-(3-methylphenyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B7051778.png)
